2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine
Description
Properties
IUPAC Name |
2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c10-4-3-8-7-13-9(11-8)12-5-1-2-6-12/h7H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQMXQDBUPFSBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine typically involves the following steps:
Formation of the Thiazole Ring: : This can be achieved through the reaction of thiourea with α-haloketones or α-haloaldehydes.
Introduction of the Pyrrolidine Ring: : The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where the thiazole ring acts as the nucleophile.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring’s sulfur atom and the ethanamine side chain are susceptible to oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Sulfur Oxidation | H₂O₂ (30%), RT, 12 hrs | Thiazole sulfoxide derivatives | Partial oxidation preserves ring integrity while modifying electronic properties. |
| Amine Oxidation | KMnO₄ (acidic conditions) | Nitroso intermediates | Limited selectivity due to competing ring oxidation. |
Reduction Reactions
The thiazole ring and amine groups participate in reduction pathways:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Thiazole Ring Hydrogenation | H₂ (1 atm), Pd/C catalyst | Dihydrothiazole derivatives | Complete saturation of the thiazole ring disrupts aromaticity. |
| Amine Reduction | NaBH₄ in methanol | Stable amine-alcohol adducts | Side chain retains reactivity for further functionalization. |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at specific positions on the thiazole ring:
Condensation and Cyclization
The ethanamine side chain facilitates condensations:
Acid-Base Reactions
The compound’s amine groups exhibit typical acid-base behavior:
Cross-Coupling Reactions
The thiazole ring participates in metal-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acids | Biaryl-thiazole hybrids | Requires protection of the primary amine to prevent side reactions . |
Complexation with Metals
The sulfur and nitrogen atoms act as ligands:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Coordination with Cu²⁺ | CuCl₂ in EtOH | Octahedral complexes | Stabilizes metal ions for catalytic applications. |
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine is in the development of new pharmaceutical agents. The compound exhibits potential as a lead structure for designing drugs targeting various biological pathways due to its ability to interact with specific receptors and enzymes.
Case Study: Antidepressant Activity
Research has indicated that derivatives of thiazole compounds often demonstrate antidepressant properties. A study focusing on similar thiazole derivatives found that they could enhance serotonin levels in the brain, suggesting that 2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine may also possess similar effects. This opens avenues for further exploration in treating mood disorders.
Biochemical Applications
The compound has been studied for its role as a non-ionic organic buffering agent in biological systems. It has shown effectiveness in maintaining pH levels within cell cultures, particularly within the range of 6 to 8.5, which is crucial for various biochemical reactions and cellular processes .
Neuroscience Research
In neuroscience, compounds featuring pyrrolidine and thiazole structures are often investigated for their neuroprotective effects. Preliminary studies suggest that 2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine may modulate neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases.
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 198.10594 | 143.2 |
| [M+Na]+ | 220.08788 | 152.1 |
| [M+NH4]+ | 215.13248 | 151.9 |
| [M+K]+ | 236.06182 | 147.8 |
Mechanism of Action
The mechanism by which 2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution at the Thiazole Core
Analog 1 : 2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]ethan-1-amine
- CAS : 1517787-50-6
- Molecular Formula : C₉H₁₀N₄S
- Molecular Weight : 206.27 g/mol
- Key Difference : Pyridazine (a six-membered aromatic ring with two nitrogen atoms) replaces pyrrolidine.
Analog 2 : 2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride
- CAS : 1423031-11-1
- Molecular Formula : C₁₁H₁₃Cl₃N₂S
- Molecular Weight : 311.66 g/mol
- Key Difference : A 2-chlorophenyl group replaces pyrrolidine.
- Implications : Enhanced steric bulk and electron-withdrawing effects from the chlorine atom may influence pharmacokinetics and metabolic stability .
Analog 3 : 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine
- CAS : 933707-22-3
- Molecular Formula : C₈H₁₄N₂S
- Molecular Weight : 170.28 g/mol
- Key Difference : Isopropyl group replaces pyrrolidine.
Positional Isomerism and Salt Forms
Analog 4 : 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
- CAS : 1308650-39-6
- Molecular Formula : C₁₀H₁₃Cl₂N₃S
- Molecular Weight: Not explicitly stated (estimated ~278.20 g/mol).
- Key Difference : Pyridine substituent at thiazole position 4 instead of 2.
Analog 5 : {[2-(1-Pyrrolidinyl)-1,3-thiazol-4-yl]methyl}amine dihydrochloride
- CAS : 1209952-47-5
- Molecular Formula : C₈H₁₅Cl₂N₃S
- Molecular Weight: Not explicitly stated (estimated ~256.20 g/mol).
- Key Difference : Methylamine group replaces ethylamine.
Heterocyclic Modifications
Analog 6 : 4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine
Comparative Analysis Table
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 197.30 | 206.27 | 311.66 | 170.28 |
| Substituent | Pyrrolidine | Pyridazine | 2-Chlorophenyl | Isopropyl |
| Nitrogen Atoms | 3 | 4 | 2 | 2 |
| Salt Form | Free base | Free base | Dihydrochloride | Free base |
| Key Functional Group | Ethylamine | Ethylamine | Ethylamine | Ethylamine |
Research Findings and Implications
- Bioactivity : The pyrrolidine group in the target compound may enhance binding to amine-reactive targets (e.g., GPCRs) compared to pyridazine or chlorophenyl analogs .
- Solubility : Dihydrochloride salts (e.g., Analog 2, Analog 4) exhibit improved aqueous solubility but may require pH adjustment for biological assays .
- Synthetic Accessibility : The target compound is synthesized in high purity (≥95%), whereas analogs with aromatic substituents (e.g., Analog 2) often require multi-step protocols .
Biological Activity
2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine, also known as a thiazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a pyrrolidine moiety linked to a thiazole ring, which is known for its diverse biological properties. The molecular formula for this compound is with a molecular weight of approximately 199.30 g/mol .
Structural Information
The structural representation of the compound can be summarized as follows:
- Molecular Formula : C9H15N3S
- SMILES : C1CCN(C1)C2=NC(=CS2)CCN
- InChI : InChI=1S/C9H15N3S/c10-4-3-8-7-13-9(11-8)12-5-1-2-6-12/h7H,1-6,10H2
Biological Activity
The biological activity of 2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine has not been extensively documented in the literature; however, related compounds in the thiazole family exhibit various pharmacological effects.
Anticonvulsant Activity
Thiazole derivatives have been investigated for their anticonvulsant properties. A study highlighted that certain thiazole-integrated compounds demonstrated significant anticonvulsant activity in animal models. For instance, compounds with specific substitutions on the thiazole ring showed promising results in protecting against seizures induced by pentylenetetrazol (PTZ) .
Antitumor Activity
Thiazoles are recognized for their anticancer potential. Research indicates that thiazole-containing compounds can inhibit tumor cell proliferation across various cancer cell lines. For example, specific thiazole derivatives have shown IC50 values in the low micromolar range against cancer cells such as Jurkat and HT29, suggesting their efficacy as anticancer agents .
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Thiazole Derivative A | 1.61 ± 1.92 | Jurkat |
| Thiazole Derivative B | 1.98 ± 1.22 | HT29 |
Antibacterial Activity
Some studies have explored the antibacterial properties of thiazole derivatives against both Gram-positive and Gram-negative bacteria. Compounds exhibiting low nanomolar IC50 values against bacterial topoisomerases have been reported, indicating strong antibacterial activity .
| Compound Type | Target Bacteria | IC50 (nM) |
|---|---|---|
| Type I | E. coli | <32 |
| Type II | S. aureus | <100 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and substitution reactions. For example, thiazole ring formation often employs Hantzsch thiazole synthesis, where α-halo ketones react with thiourea derivatives. Key steps include:
- Refluxing intermediates (e.g., bromoethyl-thiazole precursors) with pyrrolidine in ethanol under reduced pressure to introduce the pyrrolidinyl group .
- Optimizing solvent choice (e.g., ethanol or DMF) and temperature (reflux at 80–100°C) to improve yields. Ethanol is preferred for its balance of polarity and boiling point, reducing side reactions .
- Monitoring reaction progress via TLC and purifying via recrystallization (ethanol/water mixtures) or column chromatography .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR validate the thiazole-pyrrolidine linkage and amine group positioning. Aromatic protons in the thiazole ring typically appear at δ 7.2–7.8 ppm, while pyrrolidine protons resonate at δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H] for CHNS: calc. 223.1018, observed 223.1015) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S content (e.g., ±0.3% deviation) .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thiazole derivatives often disrupt bacterial membrane integrity .
- Enzyme Inhibition Studies : Screen against acetylcholinesterase or kinases via spectrophotometric assays. The pyrrolidine-thiazole scaffold may act as a competitive inhibitor .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified pyrrolidine (e.g., methyl or fluorine substituents) or thiazole (e.g., aryl or halogen groups) moieties. Compare bioactivity trends using dose-response curves .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., M. tuberculosis enoyl-ACP reductase). Prioritize analogs with improved binding scores for synthesis .
Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?
- Methodological Answer :
- Stability Studies : Store aliquots in DMSO (anhydrous) or PBS (pH 7.4) at –20°C. Monitor degradation via HPLC at 0, 30, and 90 days. Thiazole rings are prone to hydrolysis in acidic conditions (pH < 5), leading to reduced efficacy .
- Degradation Pathways : Use LC-MS to identify breakdown products (e.g., ring-opened thiazole or oxidized pyrrolidine derivatives) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets from assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Discrepancies may arise from variations in bacterial strain susceptibility or compound solubility .
- Dose-Response Refinement : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to clarify EC values. Use nonlinear regression models (e.g., GraphPad Prism) to minimize outliers .
Q. How can computational methods predict pharmacokinetic properties like solubility and blood-brain barrier (BBB) penetration?
- Methodological Answer :
- In Silico Tools : Use SwissADME or ADMETLab to estimate LogP (optimal range: 1–3 for BBB penetration) and aqueous solubility. The compound’s amine group may enhance solubility via salt formation .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess passive diffusion potential. Pyrrolidine’s rigidity may reduce BBB permeability compared to flexible analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
